

# Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**OS 1808**, also known as BI-1808, is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a critical receptor involved in immune regulation and is often upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment.[3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the FcγR-dependent depletion of intratumoral Tregs and promotes the expansion of CD8+ T cells, thereby enhancing the antitumor immune response.[1] These application notes provide a comprehensive overview and generalized protocols for the use of BI-1808 in in vitro cell culture experiments.

Disclaimer: The following protocols are generalized for the use of monoclonal antibodies in cell culture and have been adapted for BI-1808 based on its known mechanism of action. Specific optimization for different cell lines and experimental conditions is recommended.

### **Mechanism of Action**

BI-1808 is a monoclonal antibody that specifically targets and binds to TNFR2.[2] This binding blocks the interaction between TNFR2 and its ligand, TNF-α. The primary mechanism of action is the depletion of regulatory T cells (Tregs) within the tumor microenvironment and the subsequent expansion of cytotoxic CD8+ T cells.[1] This dual action shifts the balance of the immune response towards tumor elimination.



## **Signaling Pathway**

The binding of TNF- $\alpha$  to TNFR2 activates several downstream signaling pathways that promote cell survival, proliferation, and inflammation. These include the PI3K/AKT, MAPK/ERK, and NF- $\kappa$ B pathways. By blocking this interaction, BI-1808 is expected to inhibit these pro-survival signals in TNFR2-expressing cells, such as Tregs.





TNFR2 Signaling Pathway and Inhibition by BI-1808

Click to download full resolution via product page

Caption: TNFR2 signaling and BI-1808 mechanism.



## **Quantitative Data Summary**

The following tables summarize clinical data on the effects of BI-1808. Note that this data is from in vivo human clinical trials, as comprehensive in vitro quantitative data is not readily available in published literature.

Table 1: Clinical Response to BI-1808 Monotherapy in Cutaneous T-Cell Lymphoma (CTCL)

| Response Category       | Number of Patients (n=13) | Percentage |
|-------------------------|---------------------------|------------|
| Objective Response Rate | 6                         | 46%        |
| Complete Response       | 1                         | 8%         |
| Partial Response        | 5                         | 38%        |
| Disease Control Rate    | 12                        | 92%        |
| Stable Disease          | 6                         | 46%        |
| Progressive Disease     | 1                         | 8%         |

Data from a Phase 2a clinical trial in patients with relapsed/refractory CTCL.[4][5]

Table 2: Pharmacodynamic Effects of BI-1808 in Peripheral Blood

| Parameter                                                  | Observation                                  | Dose Level     |
|------------------------------------------------------------|----------------------------------------------|----------------|
| Receptor Occupancy                                         | >95% saturation within 4 hours post-infusion | ≥ 675 mg       |
| Near full saturation maintained throughout dosing interval | 675 mg and 1000 mg                           |                |
| Soluble TNFR2 (sTNFR2)                                     | Increased levels in all treated subjects     | Dose-dependent |
| Regulatory T-cells (Tregs)                                 | Significant reduction                        | ≥ 675 mg       |

Data from a Phase 1/2a clinical trial.[1]



## **Experimental Protocols**

The following are detailed, generalized protocols for key experiments to assess the in vitro activity of BI-1808.

## **Experimental Workflow: In Vitro Assessment of BI-1808**



Click to download full resolution via product page

Caption: In vitro experimental workflow for BI-1808.

## **Protocol 1: Cell Viability Assay (MTT Assay)**

This protocol is to determine the effect of BI-1808 on the viability of TNFR2-expressing cells.

### Materials:

TNFR2-expressing cell line (e.g., isolated Tregs, specific tumor cell lines)



- Complete cell culture medium
- BI-1808 antibody
- Isotype control antibody
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
- Microplate reader

### Procedure:

- · Cell Seeding:
  - Harvest and count cells.
  - $\circ~$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C, 5% CO2.
- Treatment:
  - Prepare serial dilutions of BI-1808 and isotype control antibody in complete medium.
  - $\circ$  Remove the medium from the wells and add 100  $\mu$ L of the antibody dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
  - Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
- MTT Addition:
  - Add 10 μL of MTT solution to each well.



- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
  - Add 100 μL of MTT solvent to each well.
  - Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Data Acquisition:
  - Read the absorbance at 570 nm using a microplate reader.

# Protocol 2: Treg Depletion and CD8+ T-cell Expansion Assay (Flow Cytometry)

This protocol assesses the ability of BI-1808 to deplete Tregs and promote the expansion of CD8+ T-cells in a co-culture system.

### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and CD8+ T-cells
- Treg isolation kit (optional)
- Complete RPMI-1640 medium
- BI-1808 antibody and isotype control
- T-cell activation reagents (e.g., anti-CD3/CD28 beads)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3
- Fixation/Permeabilization buffer
- Flow cytometer

### Procedure:



- Cell Preparation and Labeling:
  - Isolate PBMCs or specific T-cell populations from whole blood.
  - If using a proliferation dye, label the CD8+ T-cells or total PBMCs according to the manufacturer's protocol.
  - Isolate Tregs (CD4+CD25+FoxP3+) if a purified co-culture is desired.
- · Co-culture Setup:
  - In a 96-well round-bottom plate, co-culture Tregs and CD8+ T-cells (or use total PBMCs) at a desired ratio (e.g., 1:4 Tregs to CD8+ T-cells).
  - Add T-cell activation reagents to stimulate the cells.
  - Add serial dilutions of BI-1808 or isotype control.
  - o Incubate for 3-5 days at 37°C, 5% CO2.
- Staining for Flow Cytometry:
  - Harvest the cells and wash with PBS.
  - Perform surface staining with antibodies against CD3, CD4, and CD8.
  - For Treg identification, fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
  - Stain with antibodies against CD25 and FoxP3.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data to determine the percentage of Tregs (CD4+CD25+FoxP3+) and the proliferation of CD8+ T-cells (based on dilution of the proliferation dye).



## **Protocol 3: Western Blot for Signaling Pathway Analysis**

This protocol is for analyzing the effect of BI-1808 on TNFR2-mediated signaling pathways.

### Materials:

- TNFR2-expressing cells
- BI-1808 antibody and isotype control
- TNF-α (for stimulation)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-TNFR2, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Cell Treatment and Lysis:
  - Culture cells to 70-80% confluency.
  - Serum-starve the cells for 4-6 hours if necessary.



- Pre-treat cells with BI-1808 or isotype control for a specified time (e.g., 1 hour).
- Stimulate the cells with TNF- $\alpha$  for a short period (e.g., 15-30 minutes).
- Wash cells with cold PBS and lyse with RIPA buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection:
  - Apply the chemiluminescent substrate and capture the signal using an imaging system.
  - Analyze the band intensities, normalizing to a loading control (e.g., β-actin) and total protein levels.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 2. Co-culture of primary human T cells with leukemia cells to measure regulatory T cell expansion PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay Protocols Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In Vitro Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo CD8+ T Cell Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664460#protocol-for-using-os-1808-in-cell-culture]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com